Section 1: Compound Identification and Physicochemical Properties
Section 1: Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 2-Bromopropane-1,1,1,2-d4
This technical guide provides a comprehensive overview of 2-Bromopropane-1,1,1,2-d4, a deuterated isotopologue of 2-bromopropane. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, analytical characterization, applications, and safety protocols. The insights provided are grounded in established chemical principles to support advanced research and development activities.
2-Bromopropane-1,1,1,2-d4 is a valuable tool in synthetic chemistry and mechanistic studies. Its primary distinction from its non-deuterated counterpart, 2-bromopropane, is the substitution of four hydrogen atoms with deuterium isotopes. This isotopic labeling provides a subtle but significant alteration in mass, which is instrumental in various analytical techniques without fundamentally changing the compound's chemical reactivity in most scenarios.
The CAS number for 2-Bromopropane-1,1,1,2-d4 is 1219799-22-0 .[1]
Core Physicochemical Data
The experimental data for the deuterated compound is not as widely published as for its non-deuterated analog. However, the properties can be reliably extrapolated. The primary differences will be observed in properties directly influenced by mass, such as molecular weight and density.
| Property | Value (2-Bromopropane) | Expected Value (2-Bromopropane-1,1,1,2-d4) | Source |
| CAS Number | 75-26-3 | 1219799-22-0 | [1][2] |
| Molecular Formula | C₃H₇Br | C₃H₃D₄Br | [1] |
| Molecular Weight | 122.99 g/mol | Approx. 127.02 g/mol | [2] |
| Appearance | Colorless liquid | Colorless liquid | [2] |
| Boiling Point | 59-60 °C | Slightly higher than 59-60 °C | [3][4] |
| Melting Point | -89.0 °C | Similar to -89.0 °C | [3][4] |
| Density | 1.31 g/mL at 20 °C | Slightly higher than 1.31 g/mL | [3][4] |
| Solubility in Water | 3.18 - 3.2 g/L at 20 °C | Similar to the non-deuterated form | [2][3] |
| Solubility (Organic) | Miscible with alcohol, ether, chloroform, benzene | Miscible with alcohol, ether, chloroform, benzene | [3][4] |
Expert Insight: The increase in boiling point for the deuterated analog, though slight, is a direct consequence of the increased molecular mass leading to stronger van der Waals forces. While often marginal, this difference can be sufficient to allow for separation from the non-deuterated form via fractional distillation if required.
Section 2: Spectroscopic and Analytical Characterization
Spectroscopic analysis is critical for confirming the identity and isotopic purity of 2-Bromopropane-1,1,1,2-d4. The deuteration pattern leads to distinct and predictable changes in its NMR and Mass Spectra compared to standard 2-bromopropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides the clearest confirmation of deuteration. The spectrum of standard 2-bromopropane shows a septet for the C2-proton and a doublet for the six C1/C3 protons. For 2-Bromopropane-1,1,1,2-d4, the septet corresponding to the C2-proton will be absent. The spectrum will be dominated by a singlet corresponding to the remaining three protons of the non-deuterated methyl group. The exact chemical shift will be very similar to the non-deuterated analog.
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¹³C NMR: The ¹³C NMR spectrum of 2-bromopropane shows two distinct signals: one for the two equivalent methyl carbons (approx. 28.5 ppm) and one for the methine carbon bearing the bromine (approx. 45.4 ppm).[5] For the deuterated analog, the C1 and C2 carbons will couple to deuterium. This results in complex multiplets for these signals (due to C-D coupling) and a significant reduction in their intensity in proton-decoupled spectra. The C3 methyl carbon will appear as a sharp singlet.
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²H NMR (Deuterium NMR): This technique can be used to confirm the positions of deuteration. The spectrum would show two resonance signals corresponding to the deuterium atoms at the C1 and C2 positions.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming the incorporation of deuterium. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[6] This results in a characteristic M and M+2 isotopic pattern for any bromine-containing fragment.
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Molecular Ion Peak: For standard 2-bromopropane, the molecular ion peaks appear at m/z 122 and 124.[6][7] For 2-Bromopropane-1,1,1,2-d4, these peaks will be shifted by +4 mass units, appearing at m/z 126 and 128 . The observation of this pair of peaks with the correct mass shift and isotopic ratio is strong evidence for the successful synthesis of the target molecule.
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Fragmentation Pattern: Key fragments for 2-bromopropane include the loss of bromine to give the isopropyl cation at m/z 43.[4] For the deuterated analog, the corresponding fragment would be [C₃H₃D₄]⁺, appearing at m/z 47 .
Section 3: Synthesis and Purification
The synthesis of 2-Bromopropane-1,1,1,2-d4 typically involves the bromination of a corresponding deuterated alcohol precursor. The choice of starting material is paramount to achieving the desired deuteration pattern.
Proposed Synthetic Pathway
The most logical precursor is Isopropanol-1,1,1,2-d4 . This can be synthesized through methods such as the reduction of deuterated acetone (Acetone-d6) with a hydride source like sodium borohydride. The subsequent bromination follows the well-established reaction of an alcohol with hydrobromic acid.[2][3]
Caption: Proposed two-step synthesis of 2-Bromopropane-1,1,1,2-d4.
Experimental Protocol: Synthesis via Bromination
This protocol describes the conversion of Isopropanol-1,1,1,2-d4 to the target compound.
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Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Isopropanol-1,1,1,2-d4 (1.0 eq) with concentrated hydrobromic acid (48%, 2.0 eq).
-
Causality: Using an excess of HBr drives the equilibrium towards the formation of the alkyl bromide via an SN2 or SN1-type mechanism, ensuring a high conversion of the starting alcohol.
-
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Causality: Heating provides the necessary activation energy for the substitution reaction to proceed at a practical rate.
-
-
Workup & Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add an equal volume of cold water. The crude 2-bromopropane-d4 will form a lower organic layer.
-
Causality: The addition of water helps to remove the excess HBr and other water-soluble impurities.
-
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove excess water).
-
Causality: Neutralization is crucial to prevent degradation of the product during distillation. The brine wash facilitates a cleaner separation of the organic and aqueous layers.
-
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter the drying agent.
-
Causality: Removing all traces of water is essential before distillation to obtain a pure product and prevent co-distillation (azeotrope formation).
-
-
Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 60-62 °C.
-
Causality: Distillation is an effective method for separating the volatile alkyl bromide product from any unreacted alcohol (higher boiling point) and non-volatile impurities.
-
-
Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry as described in Section 2.
Section 4: Key Applications in Research and Development
Deuterated compounds like 2-Bromopropane-1,1,1,2-d4 are not typically used as direct therapeutic agents but serve as indispensable tools in the drug development pipeline.
-
Internal Standards for Mass Spectrometry: In pharmacokinetic (PK) and bioanalytical studies, a deuterated version of the analyte is the ideal internal standard. It co-elutes with the non-labeled compound during chromatography but is distinguishable by its higher mass in the mass spectrometer. This allows for precise quantification of a drug or metabolite in complex biological matrices like plasma or urine.
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Mechanistic Studies (Kinetic Isotope Effect): The C-D bond is stronger than the C-H bond. If the C-H bond at the 2-position is broken in the rate-determining step of a reaction, substituting it with deuterium will slow the reaction down. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of 2-bromopropane and 2-Bromopropane-1,1,1,2-d4, researchers can determine the involvement of the C2-H bond in the transition state.
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Metabolic Fate and Pathway Elucidation: When developing new drugs, it is crucial to understand how they are metabolized by the body. Administering a deuterated version of a drug or a related compound allows researchers to trace its metabolic fate. The unique mass signature of the deuterium-labeled fragments in metabolites can be easily identified by LC-MS/MS, helping to map out metabolic pathways.
Section 5: Handling, Safety, and Disposal
The safety profile of 2-Bromopropane-1,1,1,2-d4 is assumed to be identical to that of 2-bromopropane. 2-Bromopropane is a highly flammable liquid and is associated with reproductive and hematopoietic toxicity.[4][8] Strict adherence to safety protocols is mandatory.
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.[9]
-
H360: May damage fertility or the unborn child.[9]
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H373: May cause damage to organs through prolonged or repeated exposure.[9]
Safe Handling and Storage Protocol
Caption: Standard workflow for the safe handling and storage of 2-Bromopropane-1,1,1,2-d4.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[9] Use explosion-proof electrical equipment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for halogenated organic waste.[9] Do not pour down the drain.
References
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Wikipedia. 2-Bromopropane. Retrieved February 9, 2026, from [Link]
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Doc Brown's Advanced Organic Chemistry. Mass spectrum of 2-bromopropane. Retrieved February 9, 2026, from [Link]
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PubChem. 2-Bromopropane. Retrieved February 9, 2026, from [Link]
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Doc Brown's Advanced Organic Chemistry. C-13 nmr spectrum of 2-bromopropane. Retrieved February 9, 2026, from [Link]
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Occupational Safety and Health Administration (OSHA). 2-BROMOPROPANE. Retrieved February 9, 2026, from [Link]
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